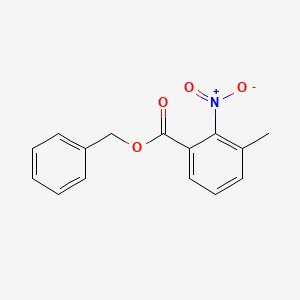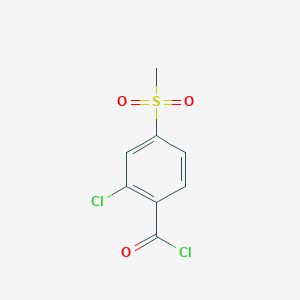
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Übersicht
Beschreibung
“Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” is a chemical compound with the molecular formula C8H6Cl2O3S1. It is also known by other names such as “2-chloro-4-methylsulfonylbenzoyl chloride” and "2-chloro-4-(methylsulphonyl)benzoyl chloride"1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-”. However, benzoyl chloride compounds are typically synthesized through the reaction of the corresponding benzoic acid with thionyl chloride or phosphorus trichloride.Molecular Structure Analysis
The molecular structure of “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom1. The InChI code for this compound is InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H31.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-”. Benzoyl chloride compounds are typically reactive and can participate in various organic reactions such as Friedel-Crafts acylation.Physical And Chemical Properties Analysis
“Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” has a molecular weight of 253.10 g/mol1. It has a computed XLogP3-AA value of 2.3, indicating its relative lipophilicity1. It has no hydrogen bond donors and 3 hydrogen bond acceptors1. The compound has a topological polar surface area of 59.6 Ų1.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles : The compound was used in synthesizing novel heterocycles, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, representing a new ring system (Coppo & Fawzi, 1998).
Development of Na+/H+ Antiporter Inhibitors : This compound played a role in the development of potent benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Convenient Preparation Method : A study described a convenient preparation method for 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, showcasing cost-effective and environmentally friendly production techniques (Yin, 2002).
'Green' Methodology in Benzoylation : Benzoyl cyanide in ionic liquid was used as a green alternative for efficient and selective benzoylation of nucleosides, showing the compound's relevance in more environmentally sustainable chemistry (Prasad et al., 2005).
Photolysis in Agricultural Chemistry : The compound's active product, benzobicyclon hydrolysate, was studied for its persistence and photolysis in agricultural applications, particularly in rice fields (Williams et al., 2018).
Development of Polymeric Materials : Used in the synthesis of novel poly (aryl ether sulfone ketone)s, the compound demonstrated its utility in the development of materials with excellent mechanical performance and good solubility (Ding et al., 2011).
Safety And Hazards
I’m sorry, but I couldn’t find specific safety and hazard information for “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-”. However, benzoyl chloride compounds are generally corrosive and can cause burns and eye damage. They should be handled with appropriate safety measures.
Zukünftige Richtungen
The future directions for the study and application of “Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-” are not readily available. However, benzoyl chloride compounds are important in the field of organic chemistry and could have potential applications in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
2-chloro-4-methylsulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPHXRHYYEUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456278 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
CAS RN |
106904-10-3 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

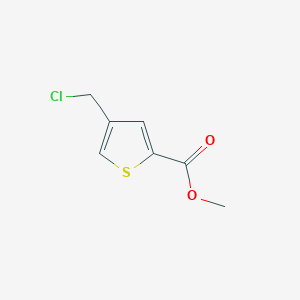
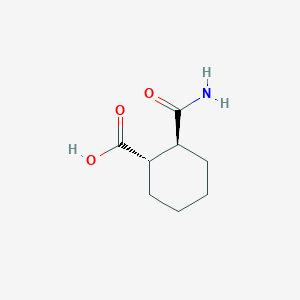
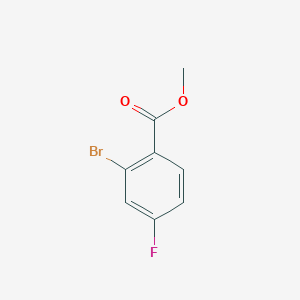
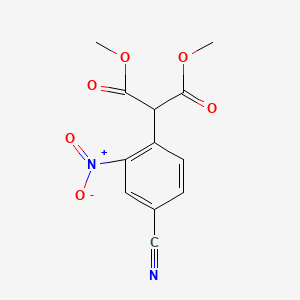
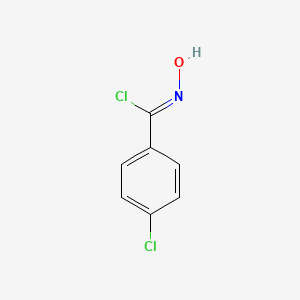
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)
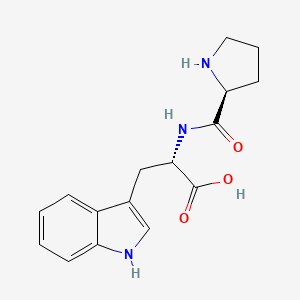
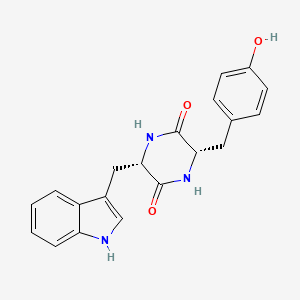
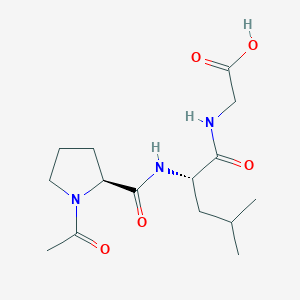
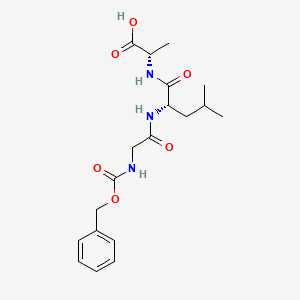
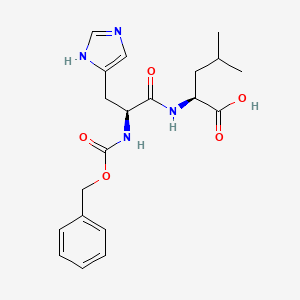
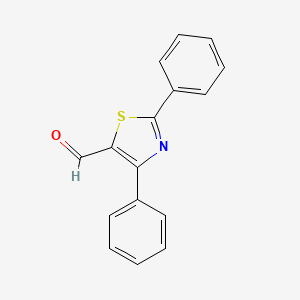
![4-[(4-Methyl-1-piperazinyl)methyl]benzylamine](/img/structure/B1365558.png)
